6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H16BrN5O2S2 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
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Biological Activity
6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a triazole ring fused with a thiadiazole ring and functional groups such as a bromophenyl moiety and a methylsulfonyl group, suggest promising pharmacological properties.
- Molecular Formula : C15H16BrN5O2S2
- Molecular Weight : 442.4 g/mol
- Structural Characteristics : The compound features a bromophenyl group and a piperidine moiety that may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:
- Mechanism of Action : The antitumor effects are often attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells .
- Case Studies : A related compound showed promising results against various cancer cell lines, demonstrating the potential for structural modifications to enhance activity against specific tumor types .
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Lung Cancer | 5.2 | Tubulin Inhibition |
Compound B | Colorectal Cancer | 3.8 | Apoptosis Induction |
This compound | Various | TBD | TBD |
Antiviral Activity
The antiviral properties of similar compounds have also been explored:
- Research Findings : Structural variations in the phenyl moiety can be tuned to enhance antiviral activity. Compounds with triazole and thiadiazole rings have shown efficacy against viral infections by interfering with viral replication processes .
Antifungal Activity
In addition to antitumor and antiviral properties, antifungal capabilities have been observed:
- Activity Against Fungal Strains : Compounds in this class have been tested against strains such as Candida albicans and Candida tropicalis, showing varying degrees of effectiveness compared to standard antifungal agents like fluconazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances activity by increasing electron density in the reactive sites.
- Functional Group Interactions : The methylsulfonyl group may facilitate interactions with biological targets through hydrogen bonding or electrostatic interactions.
Properties
Molecular Formula |
C15H16BrN5O2S2 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16BrN5O2S2/c1-25(22,23)20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(24-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3 |
InChI Key |
YLUSYMVVEYCSTC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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